molecular formula C19H19ClFN3O B12786916 Monodesethylflurazepam CAS No. 17656-74-5

Monodesethylflurazepam

Cat. No.: B12786916
CAS No.: 17656-74-5
M. Wt: 359.8 g/mol
InChI Key: DINCAJAWFDEDPU-UHFFFAOYSA-N
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Description

Monodesethylflurazepam is a chemical compound with the molecular formula C19H19ClFN3O . It is a metabolite of flurazepam, a benzodiazepine used primarily for its sedative and anxiolytic properties. This compound retains some of the pharmacological activities of its parent compound, making it of interest in both clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monodesethylflurazepam typically involves the dealkylation of flurazepam. This process can be achieved through various chemical reactions, including:

    Hydrolysis: Flurazepam is subjected to hydrolysis under acidic or basic conditions to remove the ethyl group, resulting in the formation of this compound.

    Oxidative Dealkylation: This method involves the use of oxidizing agents to cleave the ethyl group from flurazepam.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Monodesethylflurazepam undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert it back to its parent compound, flurazepam.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Monodesethylflurazepam has several scientific research applications, including:

Mechanism of Action

Monodesethylflurazepam exerts its effects by binding to benzodiazepine receptors on the postsynaptic GABA neurons in the central nervous system. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing the permeability of neuronal membranes to chloride ions. The resulting hyperpolarization leads to a less excitable state and stabilization of neuronal activity. The primary molecular targets are the GABA-A receptors .

Comparison with Similar Compounds

Monodesethylflurazepam is similar to other benzodiazepine metabolites but has unique properties that distinguish it from its counterparts. Some similar compounds include:

    Desalkylflurazepam: Another metabolite of flurazepam with similar pharmacological activities.

    Nordiazepam: A metabolite of diazepam with anxiolytic properties.

    Oxazepam: A benzodiazepine used for its anxiolytic and sedative effects.

Uniqueness: this compound is unique in its specific binding affinity and pharmacokinetic profile, which contribute to its distinct therapeutic effects and duration of action compared to other benzodiazepine metabolites .

Properties

CAS No.

17656-74-5

Molecular Formula

C19H19ClFN3O

Molecular Weight

359.8 g/mol

IUPAC Name

7-chloro-1-[2-(ethylamino)ethyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C19H19ClFN3O/c1-2-22-9-10-24-17-8-7-13(20)11-15(17)19(23-12-18(24)25)14-5-3-4-6-16(14)21/h3-8,11,22H,2,9-10,12H2,1H3

InChI Key

DINCAJAWFDEDPU-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F

Origin of Product

United States

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